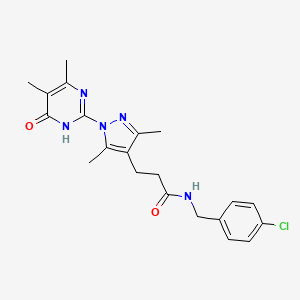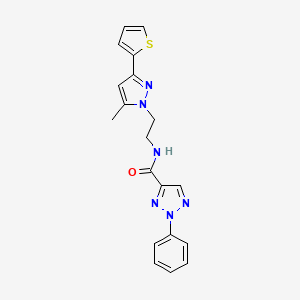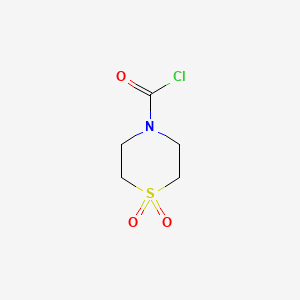
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Ring: Starting from a suitable precursor such as a phenylethylamine derivative, the isoquinoline ring can be formed through a Pictet-Spengler reaction.
Chlorination: Introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
Chemistry
In chemistry, (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmacophore in drug design. Its isoquinoline core is a common motif in many biologically active molecules, and modifications to its structure could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone: Similar structure with a different position of the methoxy group.
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-hydroxyphenyl)methanone: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides distinct electronic and steric effects that can be leveraged in various applications.
属性
IUPAC Name |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO2/c1-27-19-11-7-10-18(16-19)22(26)25-15-14-23(24)13-6-5-12-20(23)21(25)17-8-3-2-4-9-17/h2-4,7-11,16,20-21H,5-6,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABJRCUJCCIBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)

![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)

![methyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2500401.png)
![1-(4-fluoro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2500403.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)
![8-chloro-13-(3,4-dimethylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2500410.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)
![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B2500415.png)
